N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide
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Overview
Description
N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide is a synthetic organic compound that belongs to the class of amides It features a fluoroethyl group and a thietan-3-ylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and thietan-3-ylamine.
Formation of Intermediate: The first step involves the reaction of 2-fluoroethylamine with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with thietan-3-ylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide exerts its effects depends on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide: can be compared with other fluoroethyl or thietan-3-ylamino derivatives.
N-(2-Fluoroethyl)acetamide: Lacks the thietan-3-ylamino group.
2-(Thietan-3-ylamino)acetamide: Lacks the fluoroethyl group.
Uniqueness
This compound: is unique due to the presence of both the fluoroethyl and thietan-3-ylamino groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-fluoroethyl)-2-(thietan-3-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2OS/c8-1-2-9-7(11)3-10-6-4-12-5-6/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDBLRDJORRRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)NCC(=O)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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